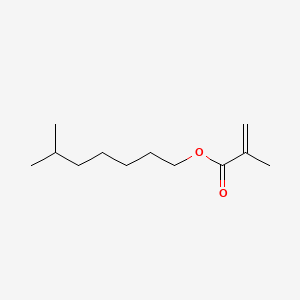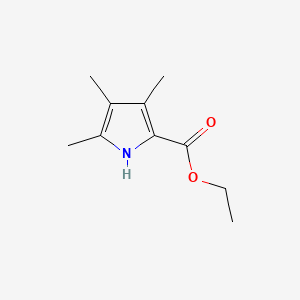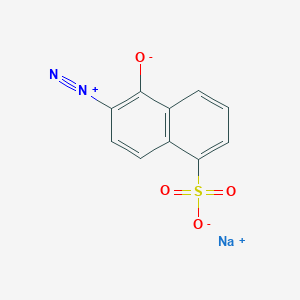
Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate
Overview
Description
Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate, with the chemical formula C10H7N2NaO4S and CAS registry number 2657-00-3, is a compound known for its applications in various chemical processes . This compound is characterized by its sodium, diazonium, oxidonaphthalene, and sulfonate functional groups. This compound is a white to off-white powder that is soluble in water .
Mechanism of Action
Target of Action
Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate primarily targets fibers or substrates in various materials . This compound is known for its applications in various chemical processes .
Mode of Action
The mode of action of this compound involves its interaction with its targets, the fibers or substrates . This interaction results in the desired coloration of the materials .
Biochemical Pathways
It is known that this compound plays a significant role in the dyeing and printing processes .
Pharmacokinetics
It is known that this compound is soluble in water , which may influence its bioavailability.
Result of Action
The result of this compound’s action is the coloration of fabrics or other materials . This is achieved through its interaction with the fibers or substrates of these materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known that this compound can self-decompose or self-ignite when triggered by heat, chemical reaction, friction, or impact . Therefore, the environment in which this compound is used can significantly influence its action, efficacy, and stability.
Preparation Methods
The synthesis of Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate typically involves the diazotization of 6-amino-5-oxidonaphthalene-1-sulfonic acid. This process is carried out in an acidic medium, usually with hydrochloric acid, and sodium nitrite is used as the diazotizing agent . The reaction is conducted at low temperatures to ensure the stability of the diazonium salt. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various reducing agents such as sodium sulfite . Major products formed from these reactions include azo dyes and substituted naphthalene derivatives .
Scientific Research Applications
Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate can be compared with other diazonium salts such as:
- Sodium 4-diazonio-3-oxidobenzenesulfonate
- Sodium 2-diazonio-1-naphthol-5-sulfonate
- Sodium 5-diazonio-4-oxidonaphthalene-2-sulfonate
What sets this compound apart is its unique combination of functional groups, which provides a versatile platform for various chemical reactions and applications .
Properties
IUPAC Name |
sodium;6-diazonio-5-oxidonaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S.Na/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16;/h1-5H,(H-,13,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJAPPICTSANGU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041178 | |
| Record name | 6-Diazo-5,6-dihydro-5-oxo1-naphthalenesulfonic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2657-00-3 | |
| Record name | 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Diazo-5,6-dihydro-5-oxo1-naphthalenesulfonic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM 1,2-NAPHTHOQUINONE-2-DIAZIDE-5-SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G0B8Q99QX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


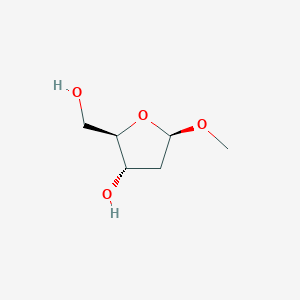
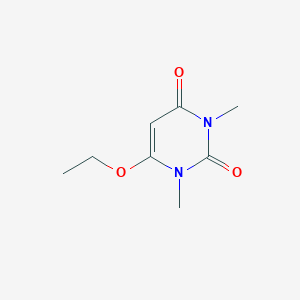
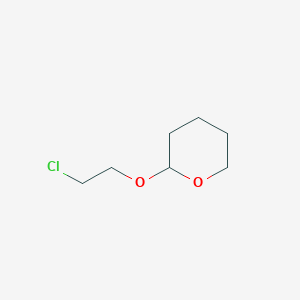


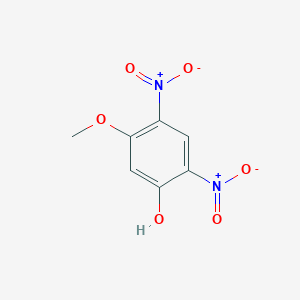
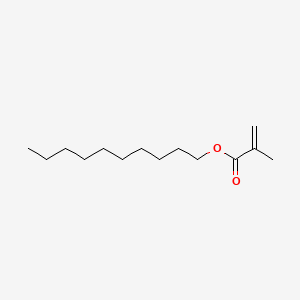



![2-[Ethyl(3-methylphenyl)amino]ethyl acetate](/img/structure/B1582866.png)
